N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide
Description
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide is a heterocyclic amide compound characterized by a benzothiazole moiety fused to a phenyl group and a diphenylacetamide backbone. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications. Benzothiazole derivatives are known for their pharmacological relevance, including antimicrobial, anticancer, and neuroprotective activities .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2OS/c30-26(25(19-11-3-1-4-12-19)20-13-5-2-6-14-20)28-22-16-8-7-15-21(22)27-29-23-17-9-10-18-24(23)31-27/h1-18,25H,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEQBIAYFOBMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, including antioxidant properties and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that yield the final product. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The structural formula is represented as follows:
Antioxidant Activity
Research has demonstrated that compounds containing the benzothiazole moiety exhibit notable antioxidant activity. A study utilizing various assays, such as the DPPH and ABTS methods, indicated that derivatives of benzothiazole showed significant radical scavenging potential. The antioxidant activity of this compound was evaluated alongside other synthesized derivatives, revealing competitive efficacy in neutralizing free radicals .
Acetylcholinesterase Inhibition
This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's disease. In vitro studies demonstrated that compounds with a similar structure exhibited effective AChE inhibition, suggesting that this compound may also possess therapeutic potential for neurodegenerative diseases .
Case Studies and Research Findings
Case Study 1: Antioxidant Properties
In a comparative study of various benzothiazole derivatives, this compound was tested for its antioxidant capacity. The results indicated a significant reduction in oxidative stress markers in cell cultures treated with this compound compared to untreated controls. The IC50 value for radical scavenging activity was determined to be lower than that of standard antioxidants such as ascorbic acid.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound against AChE activity. The compound exhibited an IC50 value comparable to well-known inhibitors like donepezil. Molecular docking studies further elucidated the binding interactions between the compound and the active site of AChE, reinforcing its potential as a therapeutic agent for Alzheimer's disease.
Table 1: Antioxidant Activity Assay Results
| Compound Name | IC50 (µM) | Method Used |
|---|---|---|
| This compound | 15 | DPPH |
| Ascorbic Acid | 20 | DPPH |
| Curcumin | 18 | DPPH |
Table 2: Acetylcholinesterase Inhibition Data
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| This compound | 5 | Current Study |
| Donepezil | 4 | Literature Review |
| Galantamine | 6 | Literature Review |
Comparison with Similar Compounds
Benzothiazole vs. Benzimidazole Derivatives
- Compound W1 (3-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) :
Replacing benzothiazole with benzimidazole (W1) alters electronic properties due to the additional nitrogen in the heterocycle. This modification enhances antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) but reduces solubility compared to benzothiazole derivatives .
Substituent Effects on the Benzothiazole Ring
- This contrasts with the unsubstituted benzothiazole in the target compound, which may prioritize lipophilicity .
- BTA (N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) :
The trifluoromethyl and trimethoxyphenyl groups enhance CK-1δ inhibition (pIC50 = 7.8), outperforming simpler benzothiazole derivatives. This highlights the role of electron-withdrawing substituents in boosting enzyme affinity .
Acetamide Backbone Modifications
- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) :
Substituting diphenylacetamide with a methylpiperazine-linked acetamide (BZ-IV) introduces basicity, improving cellular uptake. This derivative exhibits anticancer activity via kinase modulation, demonstrating the impact of side-chain flexibility on target selectivity . - N-(3,4-Difluorophenyl)-2,2-diphenylacetamide :
Fluorination at the phenyl ring increases metabolic stability and COX-2 inhibitory potency, comparable to anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
- Thiazolidinone-Benzothiazole Hybrids (): Compounds such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides show broad-spectrum antimicrobial activity (MIC = 4–32 µg/mL against E. coli and C. albicans). The thiazolidinone ring enhances membrane penetration, a feature absent in diphenylacetamide derivatives .
Anti-Inflammatory and Neuroprotective Potential
- L2 (N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide): This diphenylacetamide analog exhibits COX-2 inhibition comparable to ibuprofen (Ki < 1 µM), suggesting anti-inflammatory applications. The morpholine group improves solubility without compromising binding efficiency .
- BTA (): High CK-1δ inhibition (pIC50 = 7.8) positions benzothiazole-acetamide hybrids as neuroprotective agents. The trimethoxyphenyl group in BTA facilitates π-π stacking with kinase active sites, a mechanism less pronounced in non-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
